molecular formula C11H17NO5 B2463873 1,3-Diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate CAS No. 86976-28-5

1,3-Diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate

Cat. No.: B2463873
CAS No.: 86976-28-5
M. Wt: 243.259
InChI Key: GHAHXXGLSSQZAH-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate is a chemical compound with the molecular formula C11H17NO5.

Mechanism of Action

Mode of Action

The synthesis of this compound involves the diastereospecific 1,3-dipolar cycloaddition of n-benzyl-c-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate . This suggests that the compound may interact with its targets through similar cycloaddition reactions, leading to changes in the targets’ structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate involves a diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate . The reaction conditions typically include the use of toluene as a solvent at 60°C, with reaction times varying from 24 to 96 hours depending on the specific synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate is unique due to its specific ester functional groups and the potential for diverse chemical modifications. This versatility makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-3-16-10(14)9(11(15)17-4-2)7-5-6-8(13)12-7/h7,9H,3-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAHXXGLSSQZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCC(=O)N1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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